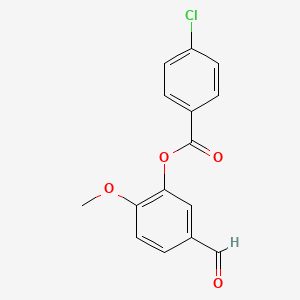
5-Formyl-2-methoxyphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline. The process is optimized using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents. The optimal material ratio and reaction time have been identified to improve the yield, demonstrating the compound's accessible synthesis route (Lou Hong-xiang, 2012).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been studied extensively. For instance, the crystal structure analysis of compounds with similar functional groups reveals their ability to form hydrogen-bonded sheets and rings, indicating potential for complex formation and interaction with other molecules, which could be relevant for understanding the structural properties of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate (Jorge Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
Bacterial Degradation and Environmental Impact
5-Formyl-2-methoxyphenyl 4-chlorobenzoate, as part of compounds similar to 4-chlorobenzoate, plays a role in the bacterial degradation pathways of pollutants. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl and produces 4-chlorobenzoate as a central intermediate in its metabolism. The study highlighted the transformation of 4-chlorobenzoate to 4-chlorocatechol, which undergoes a meta-cleavage pathway, resulting in various metabolites including chloroacetate. This pathway is integral to bioremediation efforts, demonstrating the environmental applications of such compounds in breaking down persistent organic pollutants (Arensdorf & Focht, 1995).
Corrosion Inhibition
The compound has close structural relatives that demonstrate significant inhibition efficiency in preventing the corrosion of metals. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed a high degree of corrosion inhibition on mild steel in hydrochloric acid, reaching an efficiency up to 98%. This suggests potential applications in industrial processes where metal preservation is critical (Bentiss et al., 2009).
Chemical Synthesis and Material Science
Derivatives of 5-Formyl-2-methoxyphenyl 4-chlorobenzoate have been utilized in various chemical synthesis processes. For example, its derivatives are used in the synthesis of 1-(p-chlorobenzoyl)-5-methyoxy-3-indolyacetic acid, a potent anti-inflammatory drug, showcasing the compound’s importance in pharmaceutical manufacturing (Yamamoto, 1968). Furthermore, compounds like 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, which share structural similarities, have been studied for their crystal and molecular structures, providing insights into material science and engineering (Trilleras et al., 2009).
Pharmaceutical Development and Biological Activity
Several compounds structurally related to 5-Formyl-2-methoxyphenyl 4-chlorobenzoate have been synthesized and evaluated for their biological activities. For instance, derivatives like 2-{4-(2-{5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-pyrazol-1- yl}-2-oxoethoxy)phenyl}-3-(substituted phenyl)-1,3-thiazolidin-4-one have shown promising results in antimicrobial activity, indicating potential for pharmaceutical applications (Patel et al., 2013).
Propiedades
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-7-2-10(9-17)8-14(13)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMFRWFXNLDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl 4-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
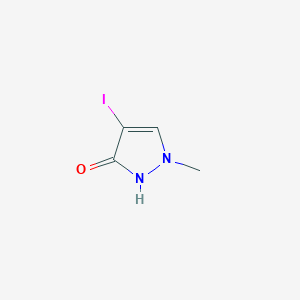
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
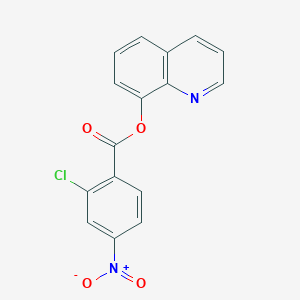
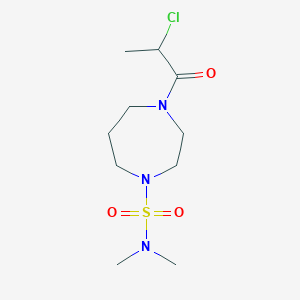
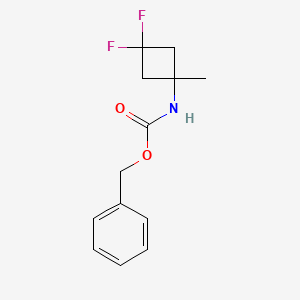

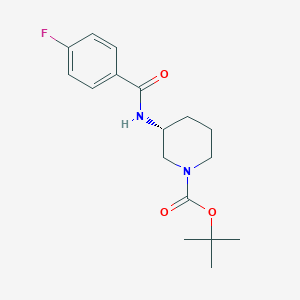
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)
![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)